3,7-Dimethylheptacosane
Description
3,7-Dimethylheptacosane is a methyl-branched alkane with the molecular formula C₂₉H₆₀, consisting of a 27-carbon backbone (heptacosane) with methyl groups at the 3rd and 7th positions. This compound is part of a broader class of cuticular hydrocarbons (CHCs) commonly studied in insect chemical communication, environmental chemistry, and material science due to its structural complexity and physicochemical properties . Its synthesis typically involves Wittig or Grignard reactions, followed by purification via recrystallization or chromatography .
Properties
CAS No. |
73189-55-6 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3,7-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29(4)27-24-26-28(3)6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
JVMGJGOHLJIIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylheptacosane can be achieved using 3-methylthiophene as the building block. The process involves acylation of 3-methylthiophene with 3-methyl pentanoyl chloride in the presence of aluminum chloride, yielding a mixture of isomers. The ketone is then reduced under Wolf-Kishner conditions, followed by further acylation with octadecanoyl chloride and reduction to the alkane. The final step involves hydrogenation in the presence of a Raney Nickel catalyst, resulting in 3,7-Dimethylheptacosane with an overall yield of 20% .
Industrial Production Methods: Industrial production methods for 3,7-Dimethylheptacosane are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, and carboxylic acids under specific conditions.
Reduction: Although already a saturated hydrocarbon, it can be involved in reduction reactions to remove any functional groups if present.
Substitution: Alkanes can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,7-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Industry: Used in the formulation of synthetic pheromones for pest control and in the study of hydrocarbon-based materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of insects, facilitating chemical communication and mate recognition. The molecular targets include olfactory receptors and pheromone-binding proteins, which detect and respond to the presence of this hydrocarbon .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The position of methyl branching significantly influences physical properties and biological activity. Key structural analogs include:
| Compound | Branching Positions | Molecular Formula | Retention Index (RI) | Abraham Solvation Parameter (L) |
|---|---|---|---|---|
| 3,7-Dimethylheptacosane | 3,7 | C₂₉H₆₀ | 28.090 | 13.801 |
| 5,11-Dimethylheptacosane | 5,11 | C₂₉H₆₀ | 27.820 | 13.665 |
| 5,17-Dimethylheptacosane | 5,17 | C₂₉H₆₀ | 27.860 | 13.685 |
| 3,15-Dimethylheptacosane | 3,15 | C₂₉H₆₀ | 28.050 | 13.781 |
| 11-Methylheptacosane | 11 | C₂₈H₅₈ | — | — |
Key Observations :
- Retention Indices : 3,7-Dimethylheptacosane exhibits a higher retention index (28.090) compared to 5,11- or 5,17-dimethyl isomers, indicating stronger interactions with gas-liquid chromatographic stationary phases due to its branching geometry .
- Solubility and Partitioning : The Abraham solvation parameter (L = 13.801) suggests moderate lipophilicity, intermediate between linear alkanes (e.g., n-heptacosane, L ≈ 13.5) and more branched analogs like 9,19-dimethylheptacosane (L = 13.580) .
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